molecular formula C34H56O7 B1239445 Phomenolactone CAS No. 83652-16-8

Phomenolactone

Cat. No. B1239445
CAS RN: 83652-16-8
M. Wt: 576.8 g/mol
InChI Key: WARAHFBYZHPXNP-CMKJWTFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phomenolactone is a natural product found in Leptosphaeria maculans with data available.

Scientific Research Applications

Antifungal Properties

Phomenolactone, isolated from the fungus Phoma lingam, has demonstrated significant antifungal properties. Devys et al. (1986) established its structure through specific chemical reactions, highlighting its potential in antifungal applications (Devys et al., 1986). Furthermore, Topgi et al. (1987) conducted a study on its biosynthesis and optimized isolation procedures, confirming its moderate antifungal and antibacterial properties in vitro (Topgi et al., 1987).

Secondary Metabolite Production

Phomenolactone is a notable example of a secondary metabolite produced by certain Phoma species. Rai et al. (2009) discussed the broader implications of Phoma species in producing secondary metabolites like phomenolactone, which have potential uses in biological control of weeds, production of mycopesticides, and pharmaceutical applications. The antitumor, antimicrobial, and anti-HIV properties of these metabolites make them significant for further research (Rai et al., 2009).

properties

CAS RN

83652-16-8

Molecular Formula

C34H56O7

Molecular Weight

576.8 g/mol

IUPAC Name

4-hydroxy-6-[(1E,5E,9E,13E,15Z)-4,8,12-trihydroxy-15-(hydroxymethyl)-11,13,17,19,21-pentamethyltricosa-1,5,9,13,15-pentaenyl]oxan-2-one

InChI

InChI=1S/C34H56O7/c1-7-23(2)16-24(3)17-25(4)18-28(22-35)19-27(6)34(40)26(5)14-15-30(37)11-8-10-29(36)12-9-13-32-20-31(38)21-33(39)41-32/h8-10,13-15,18-19,23-26,29-32,34-38,40H,7,11-12,16-17,20-22H2,1-6H3/b10-8+,13-9+,15-14+,27-19+,28-18-

InChI Key

WARAHFBYZHPXNP-CMKJWTFASA-N

Isomeric SMILES

CCC(C)CC(C)CC(C)/C=C(\CO)/C=C(\C)/C(C(C)/C=C/C(C/C=C/C(C/C=C/C1CC(CC(=O)O1)O)O)O)O

SMILES

CCC(C)CC(C)CC(C)C=C(CO)C=C(C)C(C(C)C=CC(CC=CC(CC=CC1CC(CC(=O)O1)O)O)O)O

Canonical SMILES

CCC(C)CC(C)CC(C)C=C(CO)C=C(C)C(C(C)C=CC(CC=CC(CC=CC1CC(CC(=O)O1)O)O)O)O

synonyms

phomenolactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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